tert-butyl N-butyl-N-(2-oxoethyl)carbamate
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Overview
Description
tert-Butyl N-butyl-N-(2-oxoethyl)carbamate: is an organic compound with the chemical formula C11H21NO3 . It is a derivative of carbamic acid and is often used as a building block in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-butyl-N-(2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with butylamine and an aldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently[2][2].
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of amino acids, peptides, and other nitrogen-containing compounds .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamate derivatives in biological systems .
Medicine: It is investigated for its role in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-butyl-N-(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The oxoethyl group plays a crucial role in binding to the active site of the enzyme, thereby modulating its activity .
Comparison with Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl N-(2-mercaptoethyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-Butyl N-butyl-N-(2-oxoethyl)carbamate is unique due to the presence of both butyl and oxoethyl groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the oxoethyl group enhances its ability to participate in nucleophilic substitution reactions, while the butyl group provides hydrophobic characteristics .
Properties
IUPAC Name |
tert-butyl N-butyl-N-(2-oxoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-12(8-9-13)10(14)15-11(2,3)4/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDDELCEJOZZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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